Levomethadone hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Levomethadone hydrochloride can be synthesized starting from D-alanine. The process involves converting D-alanine to N,N-dimethyl-D-alaninol, followed by combining it with an activating reagent such as thionyl chloride or methanesulfonyl chloride to form an activated intermediate . This intermediate is then mixed with diphenylacetonitrile and a base to produce levomethadone nitrile. The nitrile is subsequently exposed to a Grignard reagent (ethyl magnesium chloride, bromide, or iodide) and finally treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield, enantiomeric excess, and minimal impurity profile .

Análisis De Reacciones Químicas

Types of Reactions: Levomethadone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields secondary or tertiary amines.

Substitution: Forms various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Levomethadone hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Levomethadone hydrochloride exerts its effects primarily through its action on the μ-opioid receptor. It acts as a potent agonist, binding to the receptor and mimicking the effects of endogenous opioids, leading to analgesia and euphoria . Additionally, it has been found to act as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor .

Comparación Con Compuestos Similares

Dextromethadone: The dextrorotatory enantiomer of methadone, less potent than levomethadone and associated with different side effects.

Uniqueness: Levomethadone hydrochloride is unique due to its higher potency and selectivity for the μ-opioid receptor compared to its racemic counterpart, methadone. This results in more effective pain management and opioid maintenance therapy with potentially fewer side effects .

Propiedades

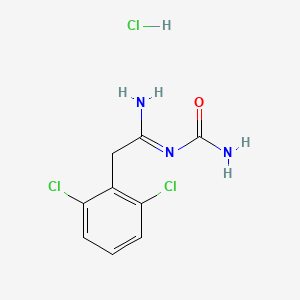

Número CAS |

5967-73-7 |

|---|---|

Fórmula molecular |

C21H28ClNO |

Peso molecular |

345.9 g/mol |

Nombre IUPAC |

dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |

Clave InChI |

FJQXCDYVZAHXNS-UNTBIKODSA-N |

SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

SMILES isomérico |

CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |

SMILES canónico |

CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

125-56-4 1095-90-5 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

76-99-3 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amidone Biodone Dolophine Hydrochloride, Methadone Metadol Metasedin Methaddict Methadone Methadone Hydrochloride Methadose Methex Phenadone Phymet Physeptone Pinadone Symoron |

Origen del producto |

United States |

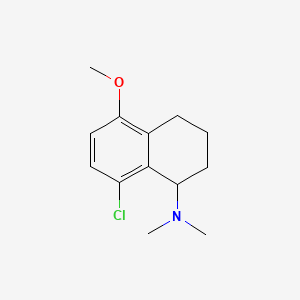

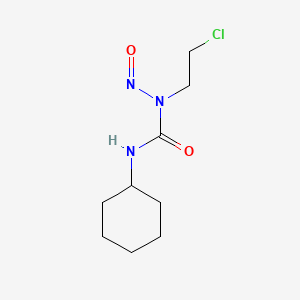

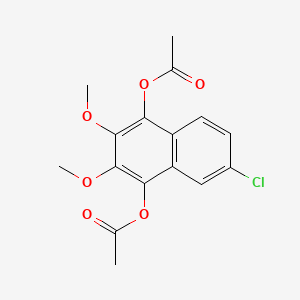

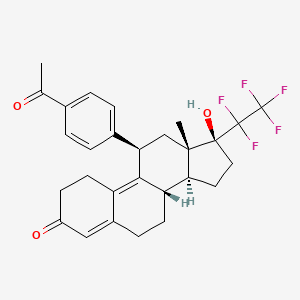

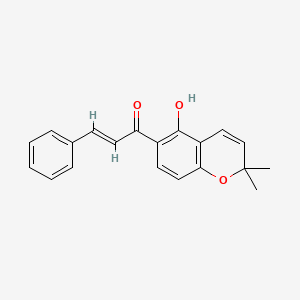

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)